molecular formula C17H12F3N3O2S B2986579 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 872723-48-3

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2986579
CAS No.: 872723-48-3
M. Wt: 379.36
InChI Key: MZYTXXLGVTZNHJ-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is used in various fields of scientific research, including drug discovery, material synthesis, and more.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential drug candidate for treating diseases related to inflammation and oxidative stress.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the coupling of a furan-containing building block with a pyridazinyl sulfanyl group. The reaction conditions often include the use of suitable solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The pyridazinyl group can be reduced using common reducing agents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
  • 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

These compounds share structural similarities but differ in their specific functional groups and resulting properties, making each compound unique in its applications and effects .

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)11-3-1-4-12(9-11)21-15(24)10-26-16-7-6-13(22-23-16)14-5-2-8-25-14/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYTXXLGVTZNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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